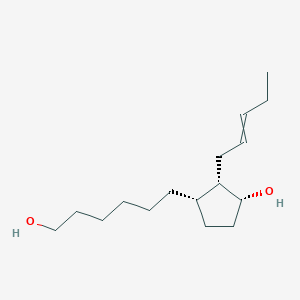![molecular formula C14H12BrN3OS B12539106 2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 142409-19-6](/img/structure/B12539106.png)
2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core linked to a pyridine ring via a methanesulfinyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the use of 4-bromo-3-methylpyridine as a starting material. This compound undergoes a series of reactions, including sulfoxidation and cyclization, to form the desired benzimidazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding different derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while substitution of the bromine atom can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Rabeprazole Thioether: Similar in structure but with different substituents on the pyridine ring.
Lansoprazole Sulfide: Another benzimidazole derivative with a similar core structure but different functional groups
Uniqueness
2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
142409-19-6 |
|---|---|
Fórmula molecular |
C14H12BrN3OS |
Peso molecular |
350.24 g/mol |
Nombre IUPAC |
2-[(4-bromo-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) |
Clave InChI |
KWSYAMAPGWJLNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


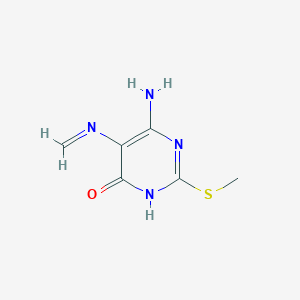

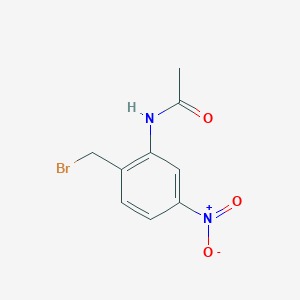
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

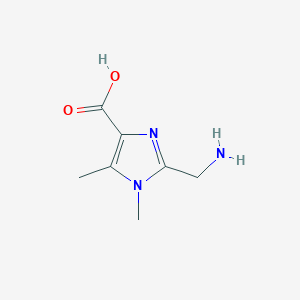

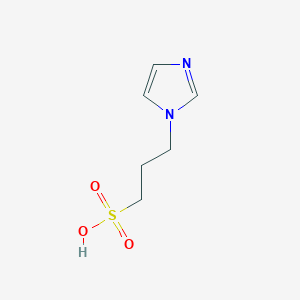
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)




